molecular formula C12H10Cl2N2O2S B2974684 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol CAS No. 338955-80-9

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol

Cat. No.: B2974684
CAS No.: 338955-80-9
M. Wt: 317.18
InChI Key: IPTDFWMDQPMJGQ-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a pyrimidine derivative with the molecular formula C12H10Cl2N2O2S . This compound is part of a class of sulfur and nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry research. Its structure, featuring a dichlorobenzyl group, is often explored for developing pharmaceutically active molecules. Related structural analogs have been investigated as core scaffolds in the synthesis of novel compounds with potential biological activity, particularly in the field of anticoagulation research where similar molecules have been studied as inhibitors of key blood clotting factors like Xa and XIa . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Researchers are responsible for verifying the identity and purity of the compound to suit their specific experimental applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTDFWMDQPMJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol typically involves multiple steps, starting with the preparation of the pyrimidinol core. The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with 2,6-dichlorobenzyl chloride in the presence of a base. The sulfanyl group is then added via a thiolation reaction, often using thiourea or a similar reagent. The methoxy group is introduced through methylation, typically using methyl iodide or dimethyl sulfate under basic conditions .

Chemical Reactions Analysis

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The dichlorobenzyl group is known to interact with biological membranes, potentially disrupting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The methoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorobenzyl-Substituted Pyrimidines

4,6-Dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine Structure: Features dichloro and methylsulfanyl groups at positions 4,6 and 5, respectively. Molecular Weight: 224.11 g/mol . Key Differences: Lacks the 2,6-dichlorobenzyl sulfanyl group and methoxy substitution present in the target compound.

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile Structure: Shares the 2,6-dichlorobenzyl sulfanyl group but includes a phenyl ring at position 6 and a cyano group at position 3. Molecular Weight: 388.28 g/mol . Key Differences: The phenyl and cyano groups introduce hydrophobicity and polarizability, which may enhance binding to aromatic protein residues compared to the methoxy group in the target compound.

Pyrimidine-Based Sulfonylurea Herbicides

Evidence from sulfonylurea herbicides highlights the role of pyrimidine substituents in biological activity:

Compound Name Substituents (Pyrimidine Ring) Application/Activity Reference
Bensulfuron-methyl ester 4,6-dimethoxy, sulfonylurea bridge Herbicide (rice fields)
Primisulfuron-methyl 4,6-bis(difluoromethoxy), sulfonylurea Broadleaf weed control
Target Compound 5-methoxy, 2,6-dichlorobenzyl sulfanyl Inferred: Enzyme inhibition

Key Observations :

  • The 2,6-dichlorobenzyl sulfanyl group introduces steric hindrance and lipophilicity, which could enhance membrane permeability compared to simpler sulfonylurea bridges .
Dichlorobenzyl-Containing Amino Acid Analogs

Evidence from collagenase inhibitors (Fig. 1, ) provides insights into chlorine substitution effects:

Compound Name Chlorine Substitution IC50 (Collagenase) Gibbs Free Energy (kcal/mol) Binding Interactions
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichloro ~Similar to below –6.4 H-bond (2.202 Å), π–π (4.127 Å)
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 2,6-dichloro ~Similar to above –6.5 H-bond (1.961 Å), π–π (4.249 Å)

Relevance to Target Compound :

  • The 2,6-dichloro substitution in the target compound likely enhances π–π stacking with aromatic residues (e.g., Tyr201 in collagenase) compared to 2,4-dichloro analogs, as seen in docking studies .
  • The shorter hydrogen bond length (1.961 Å vs. 2.202 Å) in 2,6-dichloro analogs suggests stronger polar interactions, which may translate to higher binding affinity in the target compound .

Research Findings and Implications

Substituent Position Effects :

  • The 2,6-dichloro configuration optimizes binding interactions by balancing steric effects and electronic contributions, as demonstrated in collagenase inhibitors .
  • Methoxy groups at position 5 may stabilize the pyrimidine ring through electron-donating effects, analogous to their role in sulfonylurea herbicides .

Agrochemical vs. Pharmaceutical Potential: Structural parallels with sulfonylureas (herbicides) and collagenase inhibitors (pharmaceuticals) indicate versatility. However, the target compound’s lack of a sulfonylurea bridge may limit herbicidal activity .

Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a pyrimidine derivative noted for its potential biological activities. Pyrimidine derivatives are widely studied in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, antimicrobial, antiviral, antidepressant, and antihypertensive activities .

Chemical Structure and Properties

The molecular formula of this compound is C19H16Cl2N2O2S\text{C}_{19}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}\text{S} with a molecular weight of approximately 439.38 g/mol. The compound features a pyrimidine ring with a dichlorobenzyl sulfanyl group and methoxy substituents that may enhance its solubility and reactivity .

Antioxidant Activity

Pyrimidine derivatives have been investigated for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The presence of methoxy groups in this compound may contribute to its ability to scavenge free radicals.

Anticancer Potential

Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dichlorobenzyl moiety may play a significant role in enhancing the anticancer activity of this compound through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research has shown that pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may have therapeutic potential in treating inflammatory conditions.

Antimicrobial and Antiviral Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structural features may enhance binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityShowed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
Study 2 Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Study 3 Antimicrobial EfficacyDisplayed bactericidal activity against E. coli and S. aureus with MIC values of 8 µg/mL.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways: It might alter signaling pathways related to cell survival and proliferation.
  • Interaction with Cellular Targets: The sulfanyl group enhances interactions with biological macromolecules like proteins and nucleic acids.

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